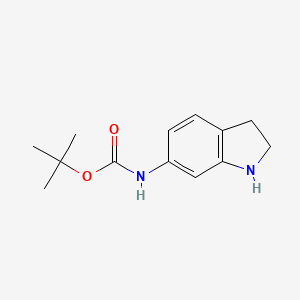

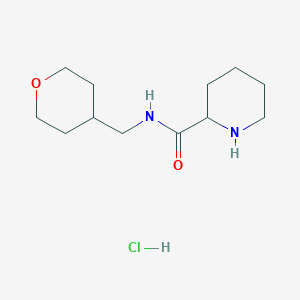

tert-Butyl indolin-6-ylcarbamate

Übersicht

Beschreibung

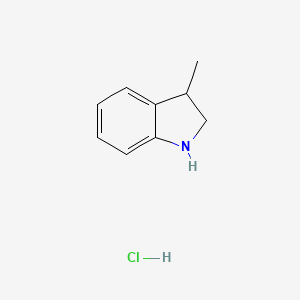

Tert-Butyl indolin-6-ylcarbamate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Scale-Up

Tert-Butyl indolin-6-ylcarbamate is used in the synthesis of complex molecules. For example, it has been utilized in process development and pilot-plant synthesis of lymphocyte function-associated antigen 1 inhibitors. An efficient one-pot, two-step telescoped sequence starting from readily available materials has been described, showcasing its role in large-scale synthesis efforts (Wenjie Li et al., 2012).

Synthesis of Derivatives

This compound is foundational in the synthesis of various derivatives. Research has highlighted the creation of 9-substituted derivatives of tert-Butyl 6-(9H-purin-6-ylthio) hexylcarbamate, demonstrating its versatility in organic synthesis (V. Rao et al., 2013).

Advanced Materials and Electroluminescence

This compound derivatives have been explored for their applications in advanced materials. A notable example is the synthesis of novel red dopants for electroluminescent devices, indicating its potential in the development of more efficient and cost-effective materials for electronics (Ping Zhao et al., 2009).

Chemical Characterization Techniques

The compound has also been subject to structural characterization using advanced techniques such as 2D heteronuclear NMR experiments. This underscores its significance in the field of chemical analysis and characterization (Younas Aouine et al., 2016).

Catalysis and Reaction Development

In the realm of synthetic organic chemistry, this compound plays a crucial role in the development of new reactions. For instance, it has been utilized in palladium-catalyzed intermolecular amination of unactivated C(sp3)-H bonds, presenting new pathways for the synthesis of indolines, which are important motifs in bioactive compounds (Xueliang Sun et al., 2019).

Solar Energy Conversion

Moreover, derivatives of this compound have been investigated for their use in dye-sensitized solar cells (DSSCs), highlighting its potential in renewable energy technologies. These studies focus on optimizing the efficiency of DSSCs using metal-free organic dyes based on indoline structures (Tamotsu Horiuchi et al., 2004).

Zukünftige Richtungen

Indole derivatives, which include tert-Butyl indolin-6-ylcarbamate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are gaining importance in medicinal and organic chemistry because of their wide range of biological activity and medicinal applications .

Wirkmechanismus

Target of Action

Tert-Butyl indolin-6-ylcarbamate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .

Mode of Action

It is known that indole derivatives have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to have a wide range of biological activities , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-indol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVPSFNYFXGUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700597 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-09-7 | |

| Record name | tert-Butyl 2,3-dihydro-1H-indol-6-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)

![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)